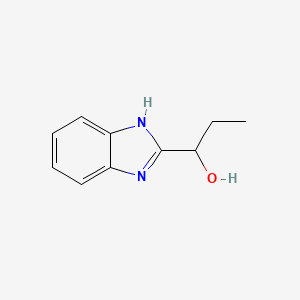

1-(1H-Benzimidazol-2-yl)propan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1H-benzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6,9,13H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVCKMRVMBKZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586083 | |

| Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4857-00-5 | |

| Record name | 1-(1H-Benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 1h Benzimidazol 2 Yl Propan 1 Ol

Strategies for the Direct Synthesis of 1-(1H-Benzimidazol-2-yl)propan-1-ol

The direct synthesis of this compound can be achieved through the condensation of o-phenylenediamine (B120857) with a suitable three-carbon synthon. One common approach involves the reaction of o-phenylenediamine with (±)-2-hydroxybutyric acid. chemsrc.com This method, often carried out under acidic conditions and elevated temperatures, facilitates the cyclization and formation of the benzimidazole (B57391) ring in a single step. Polyphosphoric acid (PPA) is a frequently used condensing agent for this type of reaction, promoting dehydration and subsequent ring closure. nih.gov

Another strategy involves the reaction of an aldehyde, a thionyl halide, and a nitrogen-containing aromatic heterocyclic compound, followed by reaction with an optionally substituted 1,2-benzenediamine. google.com This one-pot process allows for the formation of 2-substituted 1H-benzimidazoles under moderate conditions with high yields. google.com

Design and Elaboration of Precursors for Benzimidazolyl Propanols

The synthesis of this compound often proceeds through the preparation and subsequent transformation of key precursors. These strategies can be broadly categorized into those starting from pre-formed benzimidazole cores and those involving the reduction of a carbonyl group.

Synthesis from 1H-Benzimidazol-2-yl Precursors

A prevalent method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. researchgate.netarabjchem.org For the synthesis of this compound precursors, one could start with the reaction of o-phenylenediamine and a suitable carboxylic acid derivative to form a 2-substituted benzimidazole, which can then be further functionalized. For instance, the reaction of o-phenylenediamine with a derivative of propanoic acid can yield a precursor that is then modified to introduce the hydroxyl group.

Reductive Methodologies for Carbonyl Group Transformation

A key precursor for this compound is its corresponding ketone, 1-(1H-benzimidazol-2-yl)propan-1-one. The synthesis of this ketone can be accomplished through various methods, including the reaction of o-phenylenediamine with appropriate keto-acids. Subsequent reduction of the carbonyl group to a secondary alcohol yields the target compound.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Optimization of Reaction Parameters and Yields for Benzimidazolyl Propanol (B110389) Synthesis

The efficiency of benzimidazole synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the condensation of o-phenylenediamines with aldehydes or carboxylic acids, a variety of catalysts have been explored to improve yields and reduce reaction times. These include Lewis acids like lanthanum chloride and nano-Fe2O3, as well as organocatalysts such as p-toluenesulfonic acid. researchgate.netnih.gov Microwave irradiation has also been employed to accelerate these reactions, often leading to higher yields in shorter timeframes. researchgate.net

The selection of the solvent is also critical. While traditional organic solvents are common, there is a growing interest in more environmentally friendly "green" solvents, such as water. mdpi.comijrar.org The pH of the reaction medium can also play a significant role, with some syntheses being optimized under specific pH conditions. ijrar.org

| Catalyst/Method | Substrates | Solvent | Key Advantages |

| Nano-Fe₂O₃ | 1,2-diamino benzenes, aromatic aldehydes | Aqueous medium | High efficiency, recyclability of catalyst. nih.gov |

| p-Toluenesulfonic acid | o-Phenylenediamines, aldehydes | Solvent-free (grinding) | Short reaction time, high efficiency, mild conditions. nih.gov |

| Lanthanum chloride | o-Phenylenediamine, aldehydes | Acetonitrile | One-pot synthesis, good to high yields. researchgate.net |

| Microwave irradiation | 4-(1H-benzimidazol-2-yl)-4-oxobutanoic acid hydrazide, trichloroacetic acid | POCl₃ | Good yield, short reaction time. researchgate.net |

| L-Proline | Aldehydes, o-phenylenediamines | Aqueous media (pH 4.2) | Green method, high to excellent yields. ijrar.org |

Advanced Derivatization Strategies for Structural Diversification

The this compound scaffold can be further modified to create a diverse library of compounds. The hydroxyl group is a key handle for derivatization, allowing for esterification or etherification to introduce a variety of substituents. Additionally, the nitrogen atoms of the benzimidazole ring can be alkylated or acylated to further explore the structure-activity relationship of these compounds.

For example, new series of 1H-benzimidazol-2-yl hydrazones have been synthesized by condensing 1H-benzimidazole-2-yl-hydrazine with various aldehydes. nih.govunl.pt This demonstrates how the core benzimidazole structure can be elaborated to incorporate different functionalities.

Modification of the Propan-1-ol Hydroxyl Functionality (e.g., Acylation, Etherification)

The secondary alcohol functionality in this compound is a prime target for various chemical modifications, most notably acylation and etherification, to produce corresponding esters and ethers.

Acylation:

The hydroxyl group can be readily acylated to form esters. A common method involves the use of acylating agents like acetic anhydride (B1165640). For instance, the acetylation of structurally similar 1H-2-(α-hydroxyethyl)benzimidazoles with acetic anhydride leads to the regiospecific formation of the O-acetyl derivative. tandfonline.com This transformation is typically carried out in a suitable solvent. The resulting O-acetylated product can then be used in further synthetic steps, such as N-alkylation, followed by hydrolysis of the ester to regenerate the hydroxyl group if needed. tandfonline.com This strategy allows for the selective modification of the benzimidazole nitrogen while the hydroxyl group is protected.

The general scheme for the acylation of this compound is presented below:

| Reactant | Reagent | Product |

| This compound | Acetic Anhydride (Ac₂O) | 1-(1H-Benzimidazol-2-yl)prop-1-yl acetate |

| This compound | Benzoyl Chloride | 1-(1H-Benzimidazol-2-yl)prop-1-yl benzoate |

Etherification:

Etherification of the propan-1-ol hydroxyl group can be achieved through methods like the Williamson ether synthesis. This typically involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Given the presence of the acidic N-H proton on the benzimidazole ring, careful selection of the base and reaction conditions is necessary to achieve selective O-alkylation over N-alkylation. In some cases, protection of the benzimidazole nitrogen may be required prior to etherification.

| Reactant | Reagents | Product |

| This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-(2-(1-methoxypropyl)-1H-benzimidazole) |

| This compound | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | 1-(2-(1-(benzyloxy)propyl)-1H-benzimidazole) |

Functionalization of the Benzimidazole Heterocyclic Ring

The benzimidazole ring system can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the benzene (B151609) portion of the molecule.

Nitration:

Nitration of 2-alkylbenzimidazoles is a common method for functionalizing the benzene ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. For 2-alkyl-substituted benzimidazoles, the nitro group is generally introduced at the 6- (or 5-) position of the benzimidazole ring. researchgate.net The exact position of nitration can be influenced by the presence of other substituents on the benzene ring.

Halogenation:

Halogenation, such as bromination or chlorination, can also be employed to modify the benzimidazole ring. For example, reacting a 2,5- or 2,6-dimethylbenzimidazole with a saturated solution of bleaching powder can lead to chlorination. researchgate.netresearchgate.net Bromination can also be achieved using appropriate brominating agents. The position of halogenation on the benzene ring is directed by the existing substituents.

A summary of representative functionalization reactions of the benzimidazole ring is provided in the table below:

| Reaction | Reagents | Typical Product(s) |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 1-(6-Nitro-1H-benzimidazol-2-yl)propan-1-ol |

| Bromination | Bromine (Br₂), Acetic Acid | 1-(Bromo-1H-benzimidazol-2-yl)propan-1-ol |

| Chlorination | Sodium Hypochlorite (NaOCl) | 1-(Chloro-1H-benzimidazol-2-yl)propan-1-ol |

N-Substitution Patterns on the Benzimidazole Moiety

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily substituted, most commonly through alkylation or acylation. Due to tautomerism, the N-1 and N-3 positions of unsubstituted 1H-benzimidazole are equivalent.

N-Alkylation:

N-alkylation is a widely used modification for benzimidazole derivatives and can be achieved by reacting the benzimidazole with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net Phase-transfer catalysis is an effective method for the N-alkylation of 2-(α-hydroxyalkyl)benzimidazoles. tandfonline.com This approach often involves the use of a base in a non-aqueous medium. The introduction of alkyl groups at the N-1 position has been shown to influence the biological activities of benzimidazole derivatives. nih.govacs.org

N-Acylation:

N-acylation of benzimidazoles can be accomplished using acylating agents like acid chlorides or anhydrides. In some instances, chemoselective N-acylation can be achieved under specific catalytic conditions. For example, the use of CuBr as a catalyst with pyridine (B92270) as a base has been reported to favor N-acylation of benzimidazoles with phenylacetic acids to yield tertiary amides. rsc.org

The following table outlines common N-substitution reactions for the benzimidazole moiety:

| Reaction Type | Reagent | Base/Catalyst | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | 1-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol |

| N-Alkylation | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | 1-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol |

| N-Acylation | Acetyl Chloride | Pyridine | 1-(1-Acetyl-1H-benzimidazol-2-yl)propan-1-ol |

Advanced Spectroscopic and Structural Elucidation of 1 1h Benzimidazol 2 Yl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-(1H-Benzimidazol-2-yl)propan-1-ol provides a detailed fingerprint of its proton environments. In a typical spectrum, the protons of the benzimidazole (B57391) ring appear as a complex multiplet in the aromatic region, generally between δ 7.10 and 7.60 ppm. ias.ac.in The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a higher chemical shift, around δ 12.29 ppm, though its position and visibility can be influenced by the solvent and concentration. ias.ac.in

The propanol (B110389) side chain gives rise to several characteristic signals. The methine proton (CH-OH) attached to the hydroxyl group and the benzimidazole ring typically appears as a triplet. The adjacent methylene (B1212753) protons (-CH2-) present as a multiplet, and the terminal methyl protons (-CH3) resonate as a triplet at the most upfield position. ias.ac.in The hydroxyl (-OH) proton signal can vary in its chemical shift and may appear as a broad singlet.

Table 1: Representative ¹H NMR Spectral Data for 2-substituted Benzimidazole Derivatives

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|

| NH (Benzimidazole) | ~10.3 - 12.80 | Broad Singlet (brs) | ias.ac.in |

| Ar-H (Benzimidazole) | ~7.15 - 7.60 | Multiplet (m) | ias.ac.in |

| CH₂ (side chain) | ~2.99 (for 2-ethyl) | Quartet (q) | ias.ac.in |

| CH₃ (side chain) | ~1.47 (for 2-ethyl) | Triplet (t) | ias.ac.in |

Note: Data for closely related 2-substituted benzimidazoles are presented to illustrate typical chemical shift ranges. The exact values for the title compound may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The benzimidazole ring system shows a set of signals in the aromatic region, typically between δ 111 and 152 ppm. rsc.org The carbon atom at position 2 of the benzimidazole ring (C2), to which the propanol side chain is attached, is characteristically shifted downfield. For instance, in related 2-substituted benzimidazoles, this carbon can appear at values greater than 150 ppm, such as ~151.7 ppm for 2-methyl-1H-benzimidazole or even higher for more complex substituents. ias.ac.inrsc.org

The carbons of the propanol side chain are observed at higher field strengths. The carbinol carbon (CH-OH) is typically found in the range of δ 60-70 ppm. docbrown.info The methylene (-CH2-) and methyl (-CH3) carbons of the propyl group resonate at even higher fields. docbrown.info For example, in propan-1-ol, the C1 (attached to OH), C2, and C3 carbons appear around δ 66.3, 27.3, and 12.3 ppm, respectively. bmrb.io

Table 2: Representative ¹³C NMR Spectral Data for Benzimidazole and Propanol Moieties

| Carbon Assignment | Typical Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C=N (Benzimidazole C2) | >150 | ias.ac.inrsc.org |

| Aromatic C (Benzimidazole) | ~111 - 145 | ias.ac.inrsc.org |

| CH-OH (Propanol C1) | ~66 | docbrown.infobmrb.io |

| CH₂ (Propanol C2) | ~27 | bmrb.io |

| CH₃ (Propanol C3) | ~12 | bmrb.io |

Note: Data is compiled from spectra of the parent benzimidazole and propanol molecules to provide an expected range for the title compound.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton (CH-OH) and the adjacent methylene protons (-CH2-), and between the methylene protons and the terminal methyl protons (-CH3), confirming the propanol chain's structure. It would also show correlations between adjacent protons on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to their directly attached carbon atoms. columbia.edu This is crucial for assigning each carbon signal in the ¹³C NMR spectrum to a specific proton or group of protons in the ¹H NMR spectrum. For example, it would directly link the methine proton signal to the carbinol carbon signal. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. While less critical for establishing the basic connectivity, it can be useful for determining the preferred conformation of the side chain relative to the benzimidazole ring system. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

O-H and N-H Stretching : A broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretching vibration of the imidazole ring. researchgate.net The broadness is due to hydrogen bonding.

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3080–3010 cm⁻¹), while aliphatic C-H stretching from the propanol side chain is observed just below 3000 cm⁻¹ (e.g., 2972-2874 cm⁻¹). mdpi.comorientjchem.org

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system give rise to strong absorptions in the 1630-1400 cm⁻¹ region. rsc.orgmdpi.com

C-O Stretching : A strong band corresponding to the C-O stretching of the secondary alcohol group is expected in the 1100-1000 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (alcohol) | ~3600-3200 (broad) | mdpi.com |

| N-H Stretch (imidazole) | ~3125 | researchgate.net |

| Aromatic C-H Stretch | ~3100-3000 | mdpi.com |

| Aliphatic C-H Stretch | ~2970-2870 | orientjchem.org |

| C=N / C=C Stretch (ring) | ~1625-1430 | rsc.orgmdpi.com |

| C-O Stretch (alcohol) | ~1100-1000 |

Note: The values are based on data for benzimidazole and propanol derivatives and represent expected ranges.

Raman Spectroscopy (if applicable)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds. For benzimidazole derivatives, Raman spectra can provide clear signals for the aromatic ring's C=C stretching vibrations. nih.gov The C-S stretching in related thio-derivatives also gives a distinct Raman signal. ijpsonline.com For this compound, Raman spectroscopy could be used to further confirm the vibrations of the benzimidazole ring structure and the aliphatic side chain, offering a more complete vibrational profile of the molecule. mdpi.com

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds. In the analysis of this compound and its derivatives, MS provides crucial information for confirming the molecular formula and understanding the compound's fragmentation behavior upon ionization. nih.govnih.gov The technique is suitable for the characterization of nonvolatile, thermally unstable, or polar compounds, which is often the case for benzimidazole derivatives. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for characterizing substituents and determining macromolecular connectivities by analyzing the fragmentation mechanisms of the parent ions. nih.gov

The fragmentation process in mass spectrometry can be categorized into charge-directed fragmentations, charge-remote rearrangements, and charge-remote fragmentations via radical intermediates. nih.gov For benzimidazole derivatives, the analysis of fragmentation patterns helps in confirming the core structure and the nature of its substituents. For instance, studies on various benzimidazole derivatives have successfully used mass spectrometry to confirm their synthesized structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov This precision is critical in distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS is instrumental in confirming its molecular formula, C₁₀H₁₂N₂O.

The exact mass of the molecular ion peak is a key piece of data obtained from HRMS. For this compound, the molecular ion peak is observed at an m/z (mass-to-charge ratio) of 176.095, corresponding to the protonated molecule [M+H]⁺.

The fragmentation pathway can be deduced from the various fragment ions observed in the mass spectrum. Key fragmentation patterns for this compound include the loss of the hydroxyl group and cleavage of the propanol side chain.

Table 1: HRMS Fragmentation Data for this compound

| m/z (Observed) | Interpretation |

| 176.095 | [M]⁺, Molecular ion |

| 159 | Loss of the hydroxyl radical (•OH) |

| 132 | Cleavage of the propanol chain |

This data is based on typical fragmentation patterns for similar structures.

The analysis of these fragments provides a clear fingerprint of the molecule, confirming the presence of the benzimidazole core and the propanol substituent. Automated software tools can assist in interpreting these fragmentation spectra by combining rule-based fragmentation and quantum chemical approaches. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

Studies on various benzimidazole derivatives have revealed that the benzimidazole ring system is typically planar or nearly planar. researchgate.netresearchgate.netmdpi.com For example, in the structure of 1,3-Bis(prop-2-ynyl)-1H-1,3-benzimidazol-2(3H)-one, the fused-ring system is essentially planar. researchgate.net Similarly, in a derivative like 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, all rings within the system are found to be flat. mdpi.com This planarity is a key feature influencing the packing of these molecules in the crystal lattice.

The crystal structure of a related compound, (1H-Benzimidazol-1-yl)methanol, has been determined, providing insights into the structural characteristics that can be expected for this compound.

Table 2: Crystal Data for (1H-Benzimidazol-1-yl)methanol

| Parameter | Value |

| Chemical Formula | C₈H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3181 (10) |

| b (Å) | 4.2677 (3) |

| c (Å) | 12.4795 (10) |

| β (°) | 95.143 (6) |

| Volume (ų) | 706.45 (9) |

| Z | 4 |

Source: researchgate.net

This data provides a foundational understanding of the crystallographic parameters for simple substituted benzimidazoles.

The solid-state architecture of benzimidazole derivatives is governed by a network of non-covalent intermolecular interactions, primarily hydrogen bonding and π-stacking. rsc.orgresearchgate.net These interactions dictate how the molecules arrange themselves in the crystal, influencing physical properties such as melting point and solubility.

Hydrogen Bonding: The presence of the N-H group in the benzimidazole ring and the O-H group in the propanol side chain of this compound makes it an excellent candidate for forming extensive hydrogen bond networks. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H and O-H groups serve as hydrogen bond donors. mdpi.com In the crystal structure of (1H-Benzimidazol-1-yl)methanol, intermolecular O-H···N hydrogen bonds link the molecules into zigzag chains. researchgate.net These chains can be further linked by weaker C-H···O interactions. researchgate.net Similarly, in the monohydrate of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, strong N–H… O and O–H… N hydrogen bonds are observed. mdpi.com

π-Stacking: The planar aromatic benzimidazole ring system facilitates π-π stacking interactions between adjacent molecules. These interactions play a crucial role in stabilizing the crystal structure. rsc.orgrsc.org In many benzimidazole derivatives, the rings are organized in a slipped π−π stacking mode. rsc.org The distance between the stacked rings is a critical parameter, with shorter distances indicating stronger interactions. For example, in a catena-Poly[[diaquabis(1H-benzimidazole-κN)cobalt(II)]-μ-succinato-κO], a short separation of 3.365 (3) Å between benzimidazole rings indicates significant π–π stacking. researchgate.net The interplay between hydrogen bonding and π-stacking creates a compact and stable three-dimensional architecture. Hirshfeld surface analysis is a computational tool used to visualize and quantify these various noncovalent forces in the crystal packing. rsc.orgrsc.org

Computational and Theoretical Investigations of 1 1h Benzimidazol 2 Yl Propan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic properties of molecules. For 1-(1H-Benzimidazol-2-yl)propan-1-ol, these calculations provide a foundational understanding of its geometry, spectroscopic characteristics, and chemical reactivity.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, such as those at the B3LYP/6-31G* level of theory, are used to predict its equilibrium geometry. These calculations reveal key structural parameters. The fused benzene (B151609) and imidazole (B134444) rings of the benzimidazole (B57391) core are found to be nearly coplanar, a common feature in related benzimidazole derivatives. researchgate.net

The electronic structure characterization involves analyzing the distribution of electrons within the optimized geometry. This provides insights into bonding, charge distribution, and molecular stability. The total energy calculated for the optimized structure reflects its stability in an isolated state. inlibrary.uz

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C2–N1 bond length | 1.34 Å | |

| C2–C(propanol) bond length | 1.52 Å | |

| Dihedral angle (C1–C2–C(propanol)–O) | 62.1° |

This interactive table presents key geometric parameters obtained from DFT calculations.

Theoretical methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation and detailed spectral assignment.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov For benzimidazole derivatives, these calculations are crucial for assigning the ¹H and ¹³C signals, especially in cases of prototropic tautomerism where fast proton exchange can lead to averaged signals in solution. nih.govmdpi.com Theoretical predictions help in the unambiguous assignment of carbon signals in the benzimidazole ring system (C4/C7, C5/C6, C3a/C7a), which can be complicated by the tautomeric equilibrium. nih.govresearchgate.net The chemical shifts of the propanol (B110389) moiety are also predictable, taking into account the electronic effects of the hydroxyl group. modgraph.co.uk

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the normal modes of molecular vibration. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical level, allowing for a direct comparison with experimental Fourier-Transform Infrared (FT-IR) spectra. researchgate.net For this compound, key predicted vibrational modes would include the broad O–H stretch from the alcohol group, the C=N stretching vibration within the imidazole ring, and the C–O stretch of the propanol backbone.

Table 2: Key Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Source |

|---|---|---|

| O–H stretch (hydroxyl group) | 3406 (broad) | |

| C=N stretch (benzimidazole ring) | 1624 | |

| C–O stretch (propanol backbone) | 1303 |

This table shows key experimental FT-IR absorption bands which can be correlated with theoretically predicted vibrational frequencies.

DFT provides valuable descriptors that help in understanding the chemical reactivity and kinetic stability of a molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. inlibrary.uz For this compound, the HOMO is primarily localized on the π-system of the benzimidazole ring and the hydroxyl oxygen, while the LUMO is associated with the antibonding orbitals of the C=N group. DFT calculations have estimated the HOMO-LUMO gap for this molecule to be approximately 4.2 eV, indicating moderate reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, providing a guide to its electrophilic and nucleophilic sites. researchgate.net For this compound, the MEP surface shows regions of negative potential (electron-rich) localized on the nitrogen atoms of the benzimidazole ring and the oxygen atom of the hydroxyl group. These sites are prone to electrophilic attack and are favorable for forming hydrogen-bonding interactions. Regions of positive potential are typically found around the hydrogen atoms. researchgate.net

Table 3: Calculated Reactivity Descriptors

| Descriptor | Value | Molecule | Source |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | This compound | |

| HOMO-LUMO Gap | 1.4552 eV | methyl n-(6-propylsulfanyl-1h-benzimidazol-2-yl)carbamate | inlibrary.uz |

| Dipole Moment | 2.5922 Debye | methyl n-(6-propylsulfanyl-1h-benzimidazol-2-yl)carbamate | inlibrary.uz |

This interactive table displays key reactivity descriptors calculated using quantum chemical methods for the title compound and a related derivative. inlibrary.uz

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

For this compound, MD simulations can be employed to explore its conformational landscape, which is largely defined by the rotation around the single bonds in the propanol side chain. This allows for the identification of the most populated conformers and the energy barriers between them.

Furthermore, MD simulations are exceptionally useful for studying the influence of the solvent. By explicitly including solvent molecules (like water or DMSO) in the simulation box, one can observe how solvent-solute interactions, particularly hydrogen bonds, affect the conformational preferences and dynamic behavior of the molecule. This is crucial for understanding its properties in a realistic solution environment, which can differ significantly from the gas phase approximations used in some quantum calculations. For instance, simulations could model the hydrogen bonding between the molecule's -OH and -NH groups and surrounding water molecules, providing insight into its solubility and interaction patterns. Related studies on propanol isomers have used MD to investigate complex dynamics such as isomerization and fragmentation upon ionization. rsc.org

Theoretical Studies on Photophysical Properties (if applicable)

The photophysical properties of a molecule describe its behavior upon interaction with light, including absorption and emission. The benzimidazole scaffold is known to be chromophoric.

Experimental UV-Vis spectroscopy shows that this compound has absorption maxima around 275 nm and 210 nm. These correspond to π→π* transitions within the benzimidazole ring and n→π* transitions involving lone pairs on the nitrogen atoms, respectively.

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of molecules. These calculations can determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths. Such studies can confirm the nature of the observed transitions (e.g., π→π* or n→π*) and predict the photophysical behavior of the molecule, although specific TD-DFT studies on this compound are not widely reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of this compound, QSAR studies can be instrumental in predicting its potential biological effects and in guiding the synthesis of more potent and selective analogs. These models are built upon a set of known molecules and their experimentally determined activities, and they aim to predict the activity of new or untested compounds.

Development of Predictive Models based on Quantum Descriptors

The development of robust and predictive QSAR models for this compound would involve the use of quantum chemical descriptors. These descriptors are derived from the principles of quantum mechanics and can provide detailed information about the electronic and geometric properties of the molecule. nih.govresearchgate.net The process of developing such a model typically involves several key steps:

Dataset Selection: A crucial first step is the compilation of a dataset of benzimidazole derivatives with known biological activities (e.g., antifungal, antimicrobial, or enzyme inhibitory activities). nih.govpnrjournal.com This dataset would ideally include this compound and its structurally related analogs.

Molecular Modeling and Descriptor Calculation: The three-dimensional structure of each molecule in the dataset, including this compound, would be optimized using quantum chemical methods such as Density Functional Theory (DFT). From the optimized structure, a wide range of quantum chemical descriptors can be calculated. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net

Geometric Descriptors: These relate to the three-dimensional shape of the molecule and include parameters such as molecular volume, surface area, and specific bond lengths and angles.

Thermodynamic Descriptors: These provide information about the stability and reactivity of the molecule and include parameters like the heat of formation and Gibbs free energy.

Model Building: With the calculated descriptors, a mathematical model is constructed to correlate these descriptors with the observed biological activity. Multiple Linear Regression (MLR) is a common technique used for this purpose, where a linear equation is derived that best fits the data. researchgate.net More advanced machine learning techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can also be employed to capture non-linear relationships between the descriptors and the activity. researchgate.netnih.gov

The resulting QSAR model can be represented by an equation, which for this compound might take a hypothetical form like:

pIC50 = β0 + β1(Descriptor1) + β2(Descriptor2) + ... + ε

Where pIC50 is the predicted biological activity, β values are the regression coefficients for each descriptor, and ε is the error term.

A hypothetical set of quantum descriptors and their calculated values for a series of benzimidazole derivatives, including this compound, that could be used to develop a predictive QSAR model is presented in the interactive table below.

| Compound | pIC50 | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

| 1-(1H-Benzimidazol-2-yl)ethan-1-ol | 5.2 | -6.8 | -1.2 | 3.5 | 250 |

| This compound | 5.5 | -6.7 | -1.1 | 3.6 | 270 |

| 1-(1H-Benzimidazol-2-yl)butan-1-ol | 5.8 | -6.6 | -1.0 | 3.7 | 290 |

| 2-(Furan-2-yl)-1H-benzimidazole | 4.9 | -7.0 | -1.5 | 3.2 | 260 |

| 2-(Thiophen-2-yl)-1H-benzimidazole | 5.1 | -6.9 | -1.4 | 3.4 | 265 |

Assessment of Model Robustness and Applicability Domain

A critical aspect of QSAR modeling is to ensure that the developed model is not only statistically significant but also robust and has a well-defined applicability domain. nih.gov The applicability domain defines the chemical space in which the model can make reliable predictions. variational.aitum.deresearchgate.net

Model Robustness Assessment:

The robustness of a QSAR model is typically assessed through various validation techniques:

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method. In this technique, one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's predictive ability. pnrjournal.com

External Validation: The dataset is typically split into a training set, used to build the model, and a test set, which is not used during model development. The predictive power of the model is then evaluated by its ability to predict the activities of the compounds in the test set. The predictive correlation coefficient (R²pred) is calculated for the test set. derpharmachemica.com

The statistical parameters used to evaluate the quality of a QSAR model are summarized in the table below.

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model obtained from internal validation. | > 0.5 |

| r²_pred (Predictive r² for external test set) | A measure of the predictive ability of the model for an external set of compounds. | > 0.5 |

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions. | Low value |

Applicability Domain (AD) Definition:

The AD of a QSAR model for this compound would define the boundaries of the chemical space within which the model's predictions for this compound are considered reliable. cadaster.eu Several methods can be used to define the AD, including:

Descriptor Range-Based Methods: This simple approach defines the AD based on the range of values for each descriptor used in the model. A prediction for a new compound is considered reliable only if its descriptor values fall within the range of the training set compounds.

Distance-Based Methods: These methods calculate the distance of a new compound from the compounds in the training set in the descriptor space. The prediction for a compound is considered reliable if its distance is below a certain threshold. The Tanimoto distance is a commonly used metric for this purpose. variational.ai

Leverage Approach: This method uses the hat matrix to identify outliers in the training set and to determine the influence of each compound on the model. The leverage value of a compound indicates its distance from the centroid of the training set in the descriptor space.

By defining the AD, one can have confidence that the predicted activity for this compound is an interpolation within the modeled chemical space rather than a less reliable extrapolation. researchgate.net

Biological Activity and Mechanistic Studies of 1 1h Benzimidazol 2 Yl Propan 1 Ol and Its Analogues in Vitro Focus

Evaluation of Protein Kinase Inhibition Profiles (In Vitro)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov Benzimidazole (B57391) derivatives have emerged as a significant class of protein kinase inhibitors. nih.govnih.gov These compounds are noted for their ability to target and modulate the activity of various kinases, often with a high degree of potency and selectivity. nih.govnih.gov

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer cells, where it contributes to cell growth, proliferation, and survival. nih.gov Halogenated benzimidazoles, in particular, are widely recognized as potent inhibitors of CK2. nih.gov

A study on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, which are structural analogues, demonstrated their inhibitory activity against the recombinant human CK2 catalytic subunit (rhCK2α). nih.govmdpi.com The inhibitory potential was evaluated using a radiometric assay with a synthetic peptide as the substrate. nih.govmdpi.com Among the tested compounds, a 2-oxopropyl derivative showed the most significant inhibition of CK2α among the newly synthesized analogues. mdpi.com

Table 1: In Vitro Inhibition of Protein Kinase CK2α by Benzimidazole Analogues

| Compound Name | Structure | IC₅₀ (µM) vs CK2α |

|---|---|---|

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | Analogue with 2-oxopropyl substituent | 6.65 mdpi.com |

| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | Parent compound | Data not specified, but stated as more potent than new derivatives mdpi.com |

| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | Analogue | 0.04 unipd.it |

This table presents data on the inhibition of the CK2α kinase by analogues of 1-(1H-Benzimidazol-2-yl)propan-1-ol. The IC₅₀ values indicate the concentration required to inhibit 50% of the enzyme's activity.

PIM-1 kinase is another serine/threonine kinase that plays a critical role in cell cycle regulation, survival, and drug resistance, making it a compelling target in cancer therapy. nih.gov The same series of N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole derivatives were also evaluated for their inhibitory effect on PIM-1 kinase. nih.govmdpi.com

The results indicated that these compounds were generally more effective as inhibitors of PIM-1 than CK2. nih.govmdpi.com The 2-oxopropyl derivative, in particular, exhibited a very low IC₅₀ value, highlighting its potent inhibitory action against PIM-1. nih.govmdpi.com This dual inhibition of both CK2 and PIM-1 kinases by a single molecular scaffold is a promising characteristic for the development of broad-spectrum anticancer agents. nih.gov

Table 2: In Vitro Inhibition of PIM-1 Kinase by Benzimidazole Analogues

| Compound Name | Structure | IC₅₀ (µM) vs PIM-1 |

|---|---|---|

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | Analogue with 2-oxopropyl substituent | 0.52 mdpi.com |

| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | Parent compound | Not specified |

This table shows the inhibitory concentration (IC₅₀) of a benzimidazole analogue against PIM-1 kinase, demonstrating its high potency.

Studies on the mechanism of action reveal that benzimidazole derivatives typically function as ATP-competitive inhibitors. nih.gov This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thereby blocking the phosphorylation process. nih.govnih.gov

Structural analysis of the binding interactions suggests that for some analogues, like those with a 2-aminopropanol substituent, this side chain is likely exposed to the solvent and may not be entirely essential for binding to the target protein, with the exception of the NH group. psu.edu This insight into the structure-activity relationship is crucial for the rational design of new, more potent, and selective kinase inhibitors based on the benzimidazole scaffold.

Antimicrobial Activities (In Vitro Assessment)

Beyond their anticancer potential, benzimidazole derivatives have demonstrated significant antimicrobial properties. The structural versatility of the benzimidazole ring allows for the synthesis of compounds with broad-spectrum activity against various pathogenic bacteria and fungi. nih.gov

In vitro studies have confirmed the antibacterial activity of various benzimidazole analogues against a range of both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com For instance, certain imidazole (B134444) derivatives bearing heterocyclic substituents like pyridyl or thienyl have shown enhanced activity. researchgate.net

One study investigated 5-nitro-2-aryl substituted-1H-benzimidazoles and determined their Minimum Inhibitory Concentration (MIC) against several bacterial strains, including Vancomycin-resistant Enterococcus, Staphylococcus aureus, and Escherichia coli. nih.gov Another series of hybrid molecules, 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines, also exhibited antimicrobial properties against both bacterial types. mdpi.com

Table 3: In Vitro Antibacterial Activity of Benzimidazole Analogues (MIC in µg/mL) | Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | | :--- | :--- | :--- | | | S. aureus | B. subtilis | E. coli | K. pneumoniae | | Imidazole derivatives with pyridyl or thienyl substituents | 64-100 | 64-100 | 64-100 | 64-100 researchgate.net | | 6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidine derivatives | Active | Active | Active | Active mdpi.com | | 5-nitro-2-aryl substituted-1H-benzimidazoles | Active | Active | Active | Not specified |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for different classes of benzimidazole analogues against representative Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial efficacy.

The antimicrobial spectrum of benzimidazole analogues extends to pathogenic fungi. Studies have shown that compounds which are active against bacteria often exhibit antifungal properties as well. For example, 5-nitro-2-aryl substituted-1H-benzimidazoles were found to be active against Candida albicans and Aspergillus niger. nih.gov Similarly, certain 6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidine derivatives showed efficacy against Candida albicans. mdpi.com

Table 4: In Vitro Antifungal Activity of Benzimidazole Analogues

| Compound Type | Fungal Strain | Activity |

|---|---|---|

| 5-nitro-2-aryl substituted-1H-benzimidazoles | Candida albicans, Aspergillus niger, Penicillium | Active nih.gov |

| 6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidine derivatives | Candida albicans | Active mdpi.com |

This table indicates the antifungal activity of benzimidazole analogues against common pathogenic fungal strains.

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)

The global health threat of tuberculosis, primarily caused by Mycobacterium tuberculosis, necessitates the discovery of new and effective therapeutic agents. Benzimidazole derivatives have emerged as a promising class of compounds with significant antimycobacterial potential. In vitro studies against the virulent M. tuberculosis H37Rv strain are crucial for the initial screening and identification of lead compounds.

While direct studies on this compound are not extensively detailed in the provided search results, the broader class of benzimidazole derivatives has shown notable activity. For instance, certain clinically approved antifungal azole drugs, which share structural similarities with benzimidazole derivatives, have demonstrated potent antimycobacterial effects against M. tuberculosis H37Rv. nih.gov Clotrimazole and econazole (B349626) exhibited a minimum inhibitory concentration (MIC90) of 0.120 µg/ml and a minimum bactericidal concentration of 0.125 µg/ml, highlighting the potential of this chemical scaffold. nih.gov These findings suggest that azole-containing compounds could enhance the efficacy of existing antitubercular drugs. nih.gov The H37Rv strain is a well-characterized and commonly used laboratory strain for tuberculosis research, making it a reliable model for assessing the antimycobacterial efficacy of new compounds. nih.govepfl.ch

Further research focusing specifically on this compound and its close analogues is warranted to determine their precise MIC values and to elucidate their mechanism of action against M. tuberculosis H37Rv. Such studies would typically involve broth microdilution or agar (B569324) dilution methods to establish the minimum concentration of the compound that inhibits visible bacterial growth.

Anthelmintic Activity and Target Engagement (In Vitro)

Trichinellosis, a parasitic disease caused by nematodes of the genus Trichinella, remains a significant public health concern, often transmitted through the consumption of undercooked meat. nih.govnih.gov The limitations of current anthelmintic drugs, such as benzimidazole derivatives like albendazole, include issues with bioavailability and efficacy against the encysted larval stage of Trichinella spiralis. nih.govnih.gov This has spurred research into novel therapeutic agents.

In vitro studies are a primary method for evaluating the efficacy of new compounds against T. spiralis. These experiments typically involve the incubation of isolated muscle larvae with varying concentrations of the test compound and monitoring their viability over time. nih.govnih.gov A study on a series of benzimidazolyl-2-hydrazones, which are analogues of this compound, demonstrated significant anthelmintic activity. nih.gov Specifically, compounds 2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone and its 5(6)-methyl substituted analogue showed 100% efficacy in killing isolated T. spiralis muscle larvae after a 24-hour incubation period. nih.gov This highlights the potential of the benzimidazole scaffold in developing new treatments for trichinellosis.

Table 1: In Vitro Anthelmintic Activity of Selected Benzimidazole Analogues against Trichinella spiralis Larvae

| Compound | Concentration (µg/ml) | Incubation Time (h) | Efficacy (%) | Reference |

| 2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone | Not specified | 24 | 100 | nih.gov |

| 2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone | Not specified | 24 | 100 | nih.gov |

| Albendazole | 100 | 48 | 100 | nih.gov |

The primary mechanism of action for many benzimidazole-based anthelmintics is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein that assembles into microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics ultimately leads to parasite death.

To understand the interaction between benzimidazole derivatives and their target protein, tubulin, at a molecular level, computational methods like molecular docking are employed. These simulations predict the preferred binding orientation and affinity of a ligand to the active site of a protein. For benzimidazole-based anthelmintics, the colchicine (B1669291) binding site on β-tubulin is the primary target. nih.govmdpi.comsemanticscholar.org

Molecular docking studies have been performed on various benzimidazole analogues to elucidate their binding modes within the colchicine pocket of tubulin. nih.govnih.govmdpi.comsemanticscholar.org These studies have shown that the benzimidazole core can fit into the binding site and form key interactions with amino acid residues. For example, hydrogen bonds with residues like Cys241 and Asn258, as well as hydrophobic interactions with Leu255, Ile378, and Lys254, are often observed. brieflands.com The binding of these compounds to the colchicine site is thought to prevent the conformational changes necessary for microtubule assembly. mdpi.com For instance, the compound 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole has shown a strong binding energy of -8.50 Kcal/mol, which is more favorable than the standard drug albendazole. semanticscholar.org

Antiviral Activity (In Vitro Assessment)

Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including both RNA and DNA viruses. nih.govnih.gov In vitro assays are the first step in identifying and characterizing the antiviral potential of new compounds. These assays typically involve infecting host cells with a specific virus and then treating the cells with the compound of interest to determine its ability to inhibit viral replication.

One of the key viral enzymes targeted by benzimidazole derivatives is the reverse transcriptase (RT) of the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov HIV-1 RT is essential for the retrovirus's life cycle, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. temple.edu Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket in the RT, allosterically inhibiting its function.

Several studies have focused on designing and synthesizing benzimidazole derivatives as novel NNRTIs. nih.gov For example, a series of 1,2-substituted benzimidazoles were synthesized and evaluated for their ability to inhibit HIV-1 WT RT in vitro. The most potent inhibitor from this series, 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole, had an IC50 of 200 nM against the enzyme and an EC50 of 440 nM in cell-based assays against wild-type HIV-1. nih.gov This compound also showed activity against NNRTI-resistant HIV-1 strains. nih.gov

Another approach has been to target the RNase H domain of HIV-1 RT, which is also crucial for viral replication. temple.edu Dihydroxy benzoyl naphthyl hydrazone (DHBNH), a compound with some structural similarities to benzimidazole hydrazones, has been shown to bind to a novel site on the RT and inhibit both its polymerase and RNase H activities. temple.edu This suggests that benzimidazole derivatives could be designed to target multiple functions of this critical viral enzyme.

Table 2: In Vitro Anti-HIV-1 RT Activity of a Benzimidazole Analogue

| Compound | Target | Assay | IC50 (nM) | EC50 (nM) | Reference |

| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole | HIV-1 WT RT | Enzyme Assay | 200 | - | nih.gov |

| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole | Wild-type HIV-1 | Cytoprotection Assay | - | 440 | nih.gov |

Antioxidant Activity (In Vitro Evaluation)

The antioxidant potential of this compound and its analogs has been a subject of significant interest, with various in vitro assays employed to elucidate their radical scavenging capabilities and protective effects against oxidative damage.

Assessment of Radical Scavenging Properties (e.g., DPPH, ABTS assays)

The ability of benzimidazole derivatives to scavenge free radicals is a key indicator of their antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly utilized for this purpose. researchgate.netnih.gov In the DPPH assay, the antioxidant donates a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. researchgate.net Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation. nih.gov

Studies on various 1H-benzimidazol-2-yl hydrazone analogues have demonstrated their significant radical scavenging potential. For instance, a series of these hydrazones bearing hydroxyl and methoxy-substituted phenyl moieties were synthesized and evaluated for their antioxidant activity against DPPH and ABTS radicals. unl.pt The results indicated that the position and number of hydroxyl groups on the phenyl ring are crucial for the antioxidant capacity. nih.gov Specifically, 2,3- and 3,4-dihydroxy substituted hydrazones were identified as the most potent radical scavengers in these assays. unl.pt

The antioxidant activity of these compounds is often compared to standard antioxidants like Trolox and ferulic acid. nih.gov Some benzimidazole hydrazones have shown weak antioxidant activity when bearing a single hydroxyl group on the aryl ring. nih.gov However, the introduction of a second hydroxyl group can significantly increase the antioxidant capacity. nih.gov For example, a dihydroxyphenyl derivative showed a substantial increase in activity compared to its monohydroxyphenyl counterpart in DPPH and FRAP (ferric reducing antioxidant power) assays. nih.gov Interestingly, in the ORAC (oxygen radical absorbance capacity) assay, which measures the scavenging of peroxyl radicals, monohydroxyphenyl derivatives sometimes exhibit higher activity than di- or trihydroxyphenyl analogues. nih.govnih.gov

The table below summarizes the antioxidant activity of selected benzimidazole hydrazone derivatives from a comparative study.

Table 1: In Vitro Antioxidant Activity of Selected Benzimidazole Hydrazone Derivatives

| Compound | Aryl Moiety | DPPH (µmolTE/g) | FRAP (µmolTE/g) | ORAC (µmolTE/g) |

|---|---|---|---|---|

| Ferulic acid | - | 4379.0 ± 9.8 | 6872.6 ± 9.7 | 15906.4 ± 14.2 |

| 3 | 2-hydroxyphenyl | 23.3 ± 0.5 | 114.7 ± 3.5 | 1156.9 ± 12.3 |

| 4 | 3-hydroxyphenyl | 455.9 ± 7.8 | 2156.9 ± 15.4 | 11896.5 ± 25.1 |

| 5 | 4-hydroxyphenyl | 489.6 ± 5.4 | 2245.8 ± 12.6 | 13456.7 ± 45.2 |

| 6 | 2,4-dihydroxyphenyl | 200.6 ± 1.5 | 286.7 ± 10.3 | 9296.8 ± 72.3 |

| 7 | 2,5-dihydroxyphenyl | 9387.9 ± 13.8 | 5330.6 ± 29.6 | 17856.9 ± 35.1 |

| 8 | 2,3,4-trihydroxyphenyl | 10945.2 ± 38.5 | 10064.6 ± 24.6 | 4221.5 ± 10.5 |

Data is expressed as µmol Trolox Equivalents per gram of compound (µmolTE/g). nih.gov

Protection Against Oxidative Damage in in vitro Model Systems

Beyond simple radical scavenging, the protective effects of benzimidazole derivatives against oxidative damage in biologically relevant systems have been investigated. A common in vitro model involves inducing lipid peroxidation in rat liver microsomes. nih.gov Lipid peroxidation is a destructive chain reaction mediated by free radicals that damages cell membranes. nih.govmdpi.com

In one study, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were evaluated for their ability to inhibit nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent lipid peroxidation in rat liver microsomes. nih.gov Most of the synthesized compounds exhibited inhibitory activity, with inhibition rates ranging from 15% to 57%. nih.gov The most active compound, which had a p-bromophenyl substituent at the second position of the benzimidazole ring, showed 57% inhibition of lipid peroxidation, a level comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

Another model system utilizes iron-induced oxidative damage to biologically relevant molecules like lecithin (B1663433) and deoxyribose. unl.pt The aforementioned 1H-benzimidazol-2-yl hydrazones with dihydroxy substitutions (2,3- and 3,4-dihydroxy) were also found to be the most effective in protecting against this type of oxidative damage. unl.pt

Other Investigated Biological Activities (In Vitro, Mechanistic)

In addition to antioxidant properties, this compound and its analogues have been explored for other potential therapeutic activities, with a focus on their in vitro mechanisms of action.

Anti-inflammatory Pathways and Molecular Target Modulation

The anti-inflammatory potential of benzimidazole derivatives has been linked to their ability to modulate key inflammatory pathways and targets. One such target is microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.gov Novel benzimidazole derivatives have been identified as potent inhibitors of mPGES-1, with some analogues exhibiting IC50 values in the nanomolar range in cell-free assays. nih.gov For instance, compound AGU654 demonstrated an IC50 of 2.9 nM for mPGES-1 and showed high selectivity over other enzymes like COX-1, COX-2, and 5-LOX. nih.gov In activated human monocyte-derived macrophages and human whole blood, this compound selectively suppressed PGE2 production. nih.gov

Another study investigating a benzimidazole derivative, 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone, in vitro demonstrated a decrease in PGE2 levels as measured by ELISA. researchgate.net Furthermore, quantitative polymerase chain reaction (qPCR) analysis revealed decreased mRNA levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Mechanisms

The transient receptor potential vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a crucial role in pain perception and is activated by various stimuli, including heat, protons, and capsaicin. nih.govmdpi.com Consequently, TRPV1 antagonists are being investigated as potential analgesic agents. nih.gov

While direct studies on this compound as a TRPV1 antagonist are not prevalent, the benzimidazole scaffold is present in some known TRPV1 modulators. The mechanism of TRPV1 antagonism often involves the antagonist binding to the channel and preventing its activation by agonists. nih.gov Some antagonists exhibit modality-specific effects, meaning they may block activation by one type of stimulus (e.g., capsaicin) but not others (e.g., heat or protons). nih.gov For example, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC) is a known TRPV1 antagonist. nih.gov The development of selective TRPV1 antagonists aims to provide pain relief without the side effect of hyperthermia often associated with non-selective antagonists. nih.govnih.gov

Structure Activity Relationship Sar Analysis of 1 1h Benzimidazol 2 Yl Propan 1 Ol Derivatives

Impact of Substituents on the Benzimidazole (B57391) Nucleus on Biological Profiles

The substitution pattern on the benzimidazole ring plays a pivotal role in determining the biological activity of its derivatives. nih.gov Modifications at the N1, C2, and C5(6) positions can lead to potent drug candidates with a wide range of biological activities. nih.govresearchgate.net

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, to the benzimidazole core can significantly modulate the biological activity. For instance, a derivative, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, has demonstrated anti-HIV activity. nih.gov In another series, a compound with a chloro group at the ortho position showed effectiveness against bacterial strains. nih.gov

Alkylation: The addition of alkyl groups at various positions of the benzimidazole ring can also influence the biological profile. The position and nature of the alkyl substituent are critical in determining the antiviral properties of the compounds. nih.gov

Electron-Withdrawing/Donating Groups: The electronic properties of substituents on the benzimidazole nucleus are crucial for biological activity. Electron-withdrawing groups, such as a nitro group at the 5-position, have been reported to enhance anticonvulsant activity. Conversely, another study indicated that derivatives with electron-withdrawing groups, like a nitro group at the para position, were most effective against bacterial strains. nih.gov The presence of an electron-donating group (OH) on the para position of a phenyl ring attached to a related benzimidazole derivative resulted in lower activity compared to an unsubstituted phenyl ring in one study. orientjchem.org

Influence of Alkyl Chain Length, Branching, and Stereochemistry in the Propanol (B110389) Moiety

The characteristics of the alkyl chain in the propanol moiety attached to the benzimidazole nucleus are significant determinants of biological activity.

Alkyl Chain Length: Studies on related antimicrobial compounds have shown that increasing the alkyl chain length can enhance hydrophobic interactions with the lipid bilayers of cell walls, thereby improving antimicrobial activity. researchgate.net For some surface-active ionic liquids, a longer hydrocarbon chain leads to more negative Gibbs free energy of adsorption, indicating increased hydrophobicity which can enhance their ability to adsorb and self-aggregate at interfaces. mdpi.com However, an optimal length is often required, as excessively long chains can lead to decreased activity. For example, in a series of cationic polymers, a hexyl unit exhibited the highest bactericidal efficiency, while the octyl functionalized counterpart showed lower biocidal properties. nih.gov

Branching: The presence of branching in the alkyl side chain can also modulate biological activity. For instance, in a study of 2-alkanamino benzimidazole derivatives, the compound 1-(1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine, which has a branched isobutyl group from the amino acid valine, was synthesized and evaluated for its antimicrobial properties. orientjchem.org

Stereochemistry: The stereochemistry of the propanol moiety can be a critical factor in the biological efficacy of chiral benzimidazole derivatives. Although not extensively detailed in the provided context for 1-(1H-Benzimidazol-2-yl)propan-1-ol specifically, it is a general principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities.

Role of Hydroxyl Group Modifications on Biological Efficacy and Specificity

The hydroxyl group of the propanol moiety is a key functional group that can be modified to alter the biological properties of the parent compound.

Esters and Ethers: The hydroxyl group can be converted into esters or ethers. For example, novel benzimidazole derivatives containing chrysanthemum acid moieties were synthesized by reacting benzimidazole intermediates with chrysanthemoyl chloride to produce ester compounds, which were then evaluated for their biological activities. nih.gov

Hydrogen Bonding Potential: The hydroxyl group is a crucial hydrogen bond donor and acceptor, which can play a significant role in the interaction of the molecule with its biological target. The presence of more than one hydroxyl group in the molecular structure of some benzimidazole derivatives has been identified as a crucial factor affecting their capability to protect biological molecules. nih.gov In a series of 1H-benzimidazol-2-yl hydrazones, those with di- and trihydroxy substitutions demonstrated the best radical scavenging activity. nih.gov

Correlation of Physicochemical Parameters with Observed Biological Activities

The biological activities of this compound derivatives are often correlated with their physicochemical properties, particularly lipophilicity.

Lipophilicity: Lipophilicity is a critical parameter in drug design as it influences the solubility, absorption, distribution, metabolism, and excretion (ADME) profile of a compound. mdpi.com For benzimidazole derivatives, lipophilicity has been studied using methods like reversed-phase high-performance thin-layer chromatography (RP-HPTLC). nih.gov Generally, an increase in the length of an alkyl chain substituent leads to an increase in lipophilicity. mdpi.com This increased hydrophobicity can enhance the interaction of the molecule with lipid bilayers, which can be beneficial for antimicrobial activity. researchgate.net However, there is often an optimal range for lipophilicity, as very high values can lead to poor aqueous solubility and increased metabolic breakdown. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to establish a mathematical relationship between the structural features of molecules and their biological activities. biointerfaceresearch.com In the context of benzimidazole derivatives, QSAR models have been developed to predict their antiprotozoal and anticancer activities, where descriptors related to hydrophobicity often play a significant role. biointerfaceresearch.comvjs.ac.vn

The Chemical Compound this compound: A Versatile Building Block in Chemical Science

The heterocyclic compound this compound is a notable member of the benzimidazole family, a class of compounds recognized for its significant and varied roles across chemical and biological disciplines. This article focuses on the non-clinical applications of this specific chiral alcohol, exploring its utility in coordination chemistry, analytical techniques, materials science, and as a foundational element in the synthesis of more complex molecules.

Emerging Research Directions and Future Perspectives in 1 1h Benzimidazol 2 Yl Propan 1 Ol Research

Integrated Computational-Experimental Approaches for Rational Drug Design and Analog Generation

The convergence of computational modeling and experimental validation is accelerating the design of novel benzimidazole-based therapeutics. This integrated approach allows for the rational design of analogs of 1-(1H-Benzimidazol-2-yl)propan-1-ol with potentially enhanced efficacy and specificity.

Computational Screening and Molecular Docking:

In silico techniques are pivotal in modern drug discovery for predicting the interaction between a ligand (the drug candidate) and its biological target. nih.gov For benzimidazole (B57391) scaffolds, molecular docking studies are routinely used to predict binding affinities and modes of interaction with various receptors, such as kinases and enzymes involved in cancer progression. nih.govymerdigital.com For example, studies have used docking to screen benzimidazole derivatives against targets like Cyclin-Dependent Kinase-8 (CDK-8) and Estrogen Receptor-alpha (ER-alpha), demonstrating that substituted benzimidazoles show better binding efficiency than the unsubstituted core. nih.govymerdigital.com

ADME/T Prediction:

A critical step in drug design is the prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (T). Computational tools like QikProp are used to calculate these properties for benzimidazole derivatives, ensuring that potential drug candidates possess favorable drug-like characteristics, such as adhering to Lipinski's rule of five. nih.gov

Iterative Design and Validation:

This hybrid approach follows an iterative cycle: computational models predict promising molecular structures, which are then synthesized and subjected to experimental validation. nih.govnih.gov The experimental results, in turn, are used to refine the computational models, creating a feedback loop that enhances the predictive power and efficiency of the drug discovery process. nih.gov This strategy has been instrumental in guiding the affinity maturation of protein therapeutics and can be effectively applied to the generation of novel small-molecule benzimidazole analogs. nih.govnih.gov

| Compound Type | Computational Target | In Silico Method | Key Finding | Reference |

|---|---|---|---|---|

| 2-Substituted Benzimidazoles | CDK-8 (PDB: 5FGK), ER-alpha (PDB: 3ERT) | Molecular Docking (Schrodinger-Maestro) | Demonstrated good docking scores and interaction with key amino acid residues in the binding pocket. | nih.gov |

| Substituted Benzimidazoles | ER-alpha (PDB: 3ERT) | Molecular Docking (PyRx) | A bromobenzyl-substituted benzimidazole showed the highest docking score (-8.3), indicating strong potential binding affinity. | ymerdigital.com |

| Benzimidazole-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Pharmacophore-based screening, Molecular Docking | Identified compounds with stable interactions in the EGFR active site, suggesting potential as inhibitors. | nih.gov |

Discovery of Novel Biological Targets and Therapeutic Pathways (In Vitro)

While the benzimidazole scaffold is known for a range of activities, ongoing in vitro research continues to uncover novel biological targets and mechanisms of action, expanding the potential therapeutic applications for compounds like this compound.

Kinase Inhibition: Recent studies have identified specific kinases as targets for novel benzimidazole derivatives. For instance, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, which share the core benzimidazole structure, have been shown to be effective inhibitors of PIM-1 kinase and Casein Kinase 2 (CK2), both of which are implicated in cancer cell survival. nih.gov In vitro assays confirmed that these compounds can induce apoptosis in acute lymphoblastic leukemia and breast cancer cell lines. nih.gov

Tubulin Polymerization: The disruption of microtubule dynamics is a validated anticancer strategy. semanticscholar.org Certain 1H-benzimidazol-2-yl hydrazones have been demonstrated in vitro to inhibit tubulin polymerization, a mechanism similar to that of established drugs like nocodazole. semanticscholar.org These compounds were shown to have significant antiproliferative activity against human malignant cell lines. semanticscholar.org

Epigenetic Modulation: Emerging research points to the role of benzimidazole derivatives in epigenetics. An imidazole (B134444) derivative was validated through in vitro studies as a potential inhibitor of sirtuins, a class of enzymes (Class III HDACs) that play a crucial role in gene expression and cancer progression. frontiersin.org

| Benzimidazole Derivative Class | Biological Target | In Vitro Effect | Disease Area | Reference |

|---|---|---|---|---|

| N-substituted Tetrabromobenzimidazoles | PIM-1 Kinase, CK2 Kinase | Enzyme inhibition, Induction of apoptosis | Cancer (Leukemia, Breast Cancer) | nih.gov |

| 1H-benzimidazol-2-yl hydrazones | Tubulin | Inhibition of polymerization | Cancer | semanticscholar.org |

| 2-Mercaptobenzimidazole Schiff bases | Various | Cytotoxicity against HCT-116 cell line | Cancer (Colorectal) | nih.gov |

| General Benzimidazoles | Sirtuin Enzymes (HDACs) | Inhibition of sirtuin gene and protein expression | Cancer | frontiersin.org |

Advancements in Sustainable and Green Synthetic Methodologies

In response to the growing need for environmentally responsible chemical manufacturing, significant research has focused on developing green synthetic routes for benzimidazole derivatives. ijarsct.co.inchemmethod.com These methods aim to reduce or eliminate the use of hazardous substances, minimize energy consumption, and improve efficiency compared to conventional synthesis, which often requires harsh conditions and prolonged reaction times. ijarsct.co.insphinxsai.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically reducing reaction times from hours to minutes for the synthesis of benzimidazoles. mdpi.comrjptonline.org This technique is often performed under solvent-free conditions or using eco-friendly solvents. mdpi.com